

Application Notes and Protocols: The Synthetic Versatility of 3-Methoxy-4-nitrophenol

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Compound of Interest

Compound Name: 3-Methoxy-4-nitrophenol

Cat. No.: B113588

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Introduction: Unveiling the Potential of a Multifunctional Building Block

3-Methoxy-4-nitrophenol is a valuable organic intermediate characterized by a phenol ring substituted with both a methoxy (-OCH₃) and a nitro (-NO₂) group.[1][2] This unique arrangement of functional groups—an electron-donating methoxy group and an electron-withdrawing nitro group—imparts a distinct chemical reactivity profile, making it a versatile precursor in the synthesis of a wide array of more complex molecules.[1] Typically appearing as a yellow crystalline solid, it possesses moderate solubility in organic solvents.[1] Its primary utility lies in its role as an intermediate for producing pharmaceuticals and dyes, where its functional groups can be strategically manipulated to build molecular complexity.[1][3] This guide provides an in-depth exploration of its key applications, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Physicochemical and Spectroscopic Data Summary

A foundational understanding of a reagent's properties is critical for its effective application. The key data for **3-Methoxy-4-nitrophenol** are summarized below.

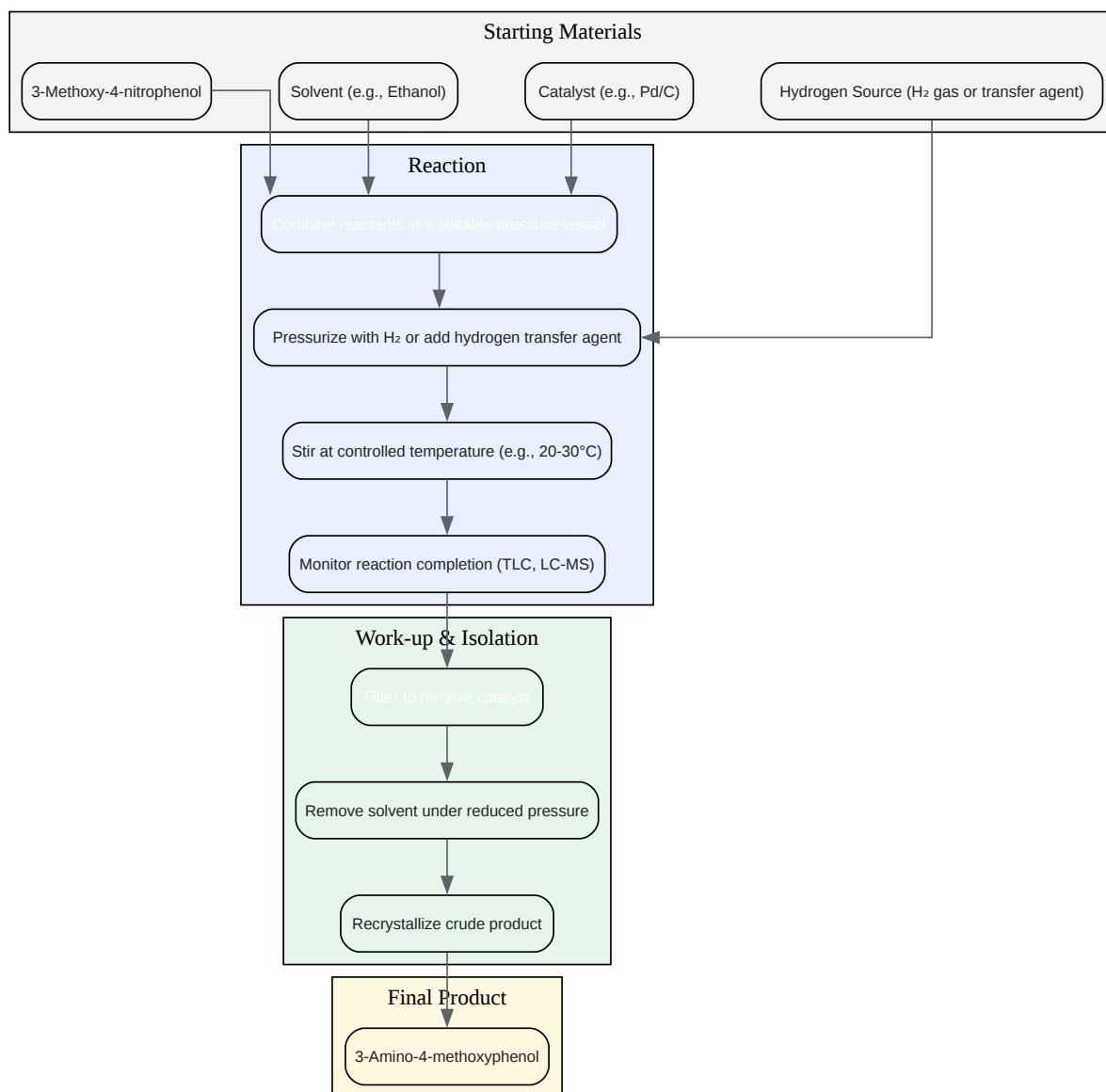
Property	Value	Source
CAS Number	16292-95-8	[1] [2]
Molecular Formula	C ₇ H ₇ NO ₄	[1] [2] [4]
Molecular Weight	169.13 g/mol	[2] [5]
Appearance	Yellow crystalline solid	[1]
IUPAC Name	3-methoxy-4-nitrophenol	[2]
SMILES	COC1=C(C=CC(=C1)O)-- INVALID-LINK--[O-]	[2] [4]
InChIKey	VDQSACYMBGQMFC- UHFFFAOYSA-N	[2] [4]

Core Application: Gateway to Aminophenols via Catalytic Reduction

The most pivotal transformation of **3-methoxy-4-nitrophenol** in organic synthesis is the reduction of its nitro group to an amine. This reaction yields 3-amino-4-methoxyphenol, a highly valuable intermediate in its own right, particularly in the synthesis of dyes and pharmacologically active compounds. The catalytic reduction of nitrophenols is a well-established and efficient process, often considered a benchmark reaction for evaluating the performance of new catalysts.[\[6\]](#)[\[7\]](#)

The conversion of the nitro group to an amine dramatically alters the electronic properties of the aromatic ring, introducing a nucleophilic center that can participate in a wide range of subsequent reactions, including diazotization, acylation, and alkylation.

Workflow for Catalytic Reduction



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Caption: Workflow for the catalytic reduction of **3-Methoxy-4-nitrophenol**.

Protocol 1: Synthesis of 3-Amino-4-methoxyphenol via Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of substituted nitrophenols, such as the synthesis of 2-amino-4-methoxyphenol.^[8] The use of palladium on carbon (Pd/C) is a highly efficient and common choice for this transformation due to its high activity and selectivity.

Materials:

- **3-Methoxy-4-nitrophenol** (1.0 eq)
- 10% Palladium on carbon (Pd/C) (5-10% w/w of the substrate)
- Ethanol (or Methanol/Ethyl Acetate) as solvent
- Hydrogen (H₂) gas supply or a hydrogen transfer reagent like ammonium formate
- Inert gas (Nitrogen or Argon)
- Filtration aid (e.g., Celite®)
- Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a flask with a balloon)

Procedure:

- Vessel Preparation: To a hydrogenation flask, add **3-methoxy-4-nitrophenol** (e.g., 5.0 g, 29.6 mmol).
- Solvent Addition: Add ethanol (e.g., 100 mL) to dissolve or suspend the starting material.
- Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst (e.g., 250 mg).
 - Expertise Note: The catalyst is pyrophoric and should be handled with care, preferably in a wet state or under an inert atmosphere to prevent ignition upon contact with air and solvent vapors.

- Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system several times with the inert gas before introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-3 atm or use a balloon) and begin vigorous stirring.
 - Causality Explanation: Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface where the reaction occurs. The three-phase system (solid catalyst, liquid solution, gaseous hydrogen) requires good mixing for optimal reaction rates.
- Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature, if necessary, with a water bath. Monitor the reaction's progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, purge the vessel with inert gas to remove all hydrogen.
- Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
 - Trustworthiness Note: It is critical to ensure the complete removal of the pyrophoric catalyst before proceeding to solvent evaporation. The filtered catalyst should be quenched carefully (e.g., with water) and disposed of according to safety guidelines.
- Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-4-methoxyphenol.
- Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl alcohol) to obtain the final product with high purity.^[8]

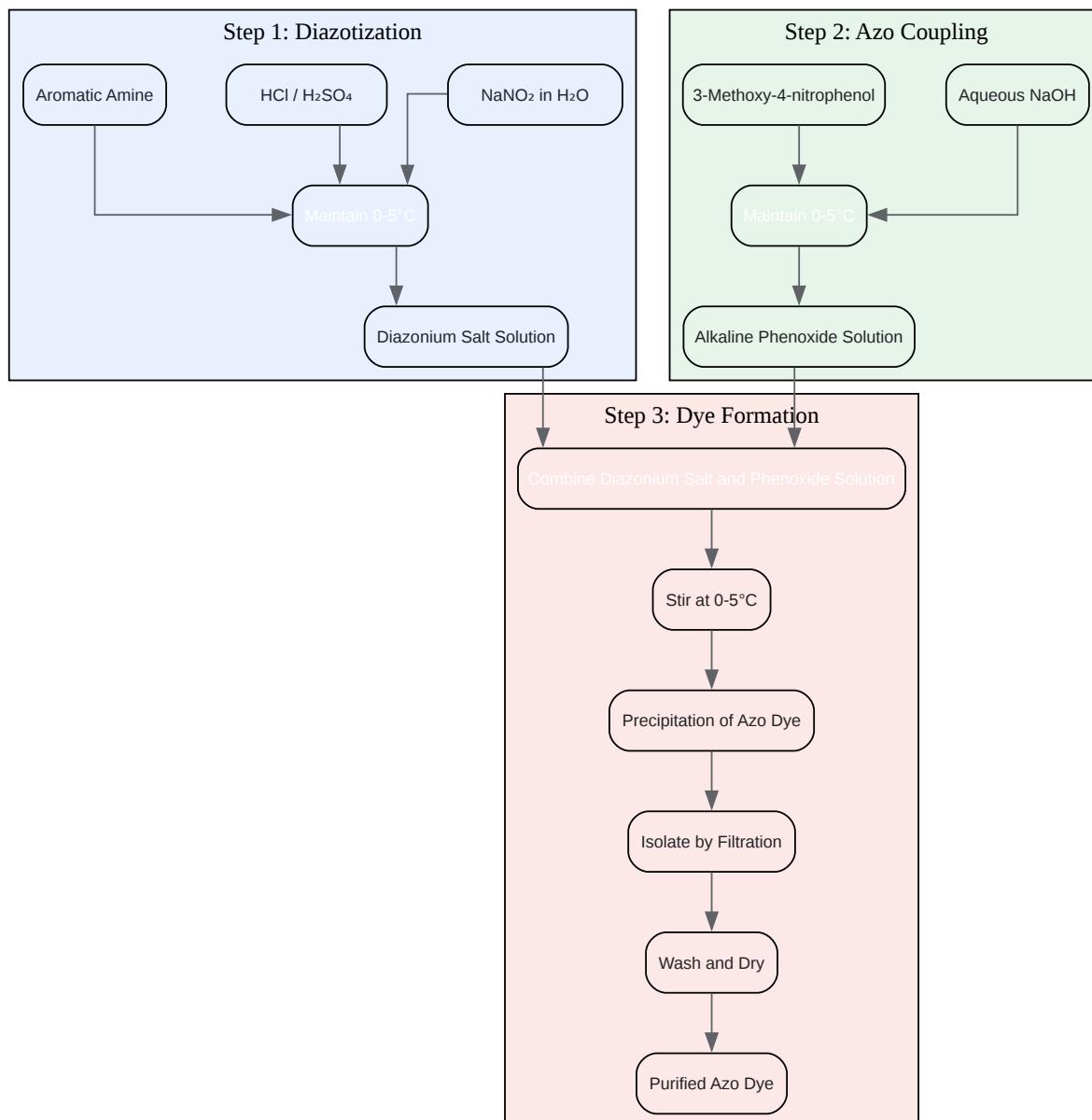
Application in Azo Dye Synthesis

Aromatic phenols are classic coupling components in the synthesis of azo dyes. While direct protocols for **3-methoxy-4-nitrophenol** are not abundant, its structural similarity to other phenolic couplers, like 3-methyl-4-nitrophenol, allows for the confident adaptation of established synthetic methodologies.^[9] In this process, an aromatic amine is first converted to

a diazonium salt, which then acts as an electrophile, attacking the electron-rich phenol ring to form the characteristic azo (-N=N-) linkage.

The hydroxyl group of **3-methoxy-4-nitrophenol** activates the aromatic ring for this electrophilic substitution, directing the coupling to the position ortho to the hydroxyl group.[\[9\]](#)

Workflow for Azo Dye Synthesis

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Caption: Generalized workflow for the synthesis of an azo dye.

Protocol 2: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye using aniline as the diazo component and **3-methoxy-4-nitrophenol** as the coupling component. The procedure is based on standard methods for azo coupling reactions.[\[9\]](#)

Materials:

- Aniline (1.0 eq)
- Concentrated Hydrochloric Acid (HCl) (~2.5 eq)
- Sodium Nitrite (NaNO_2) (1.0 eq)
- **3-Methoxy-4-nitrophenol** (1.0 eq)
- Sodium Hydroxide (NaOH)
- Distilled water
- Ice

Procedure:

- **Diazotization of Aniline:**
 - In a 250 mL beaker, dissolve aniline (e.g., 0.93 g, 10 mmol) in a mixture of concentrated HCl (2.5 mL) and water (10 mL).
 - Cool the solution to 0-5°C in an ice bath with constant stirring.
 - Separately, dissolve sodium nitrite (e.g., 0.70 g, 10.1 mmol) in cold water (5 mL).
 - Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5°C.
 - **Causality Explanation:** The low temperature is critical to prevent the decomposition of the unstable diazonium salt and to avoid the undesired side reaction of phenol formation. Nitrous acid is generated *in situ* from NaNO_2 and HCl.[\[9\]](#)

- Preparation of the Coupling Component Solution:
 - In a separate 250 mL beaker, dissolve **3-methoxy-4-nitrophenol** (e.g., 1.69 g, 10 mmol) in 20 mL of a 5% aqueous sodium hydroxide solution.
 - Cool this alkaline solution to 0-5°C in an ice bath.
 - Expertise Note: The use of an alkaline solution is necessary to deprotonate the phenolic hydroxyl group, forming the more strongly activating phenoxide ion, which enhances the rate of electrophilic aromatic substitution.
- Azo Coupling:
 - While maintaining the temperature at 0-5°C, slowly add the cold diazonium salt solution to the cold alkaline solution of **3-methoxy-4-nitrophenol** with vigorous stirring.
 - A colored precipitate of the azo dye should form immediately.[\[9\]](#)
 - Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.
- Isolation and Purification:
 - Collect the dye precipitate by vacuum filtration.
 - Wash the solid with copious amounts of cold water to remove any unreacted salts.
 - Dry the product in an oven at a moderate temperature (e.g., 60°C) or in a desiccator. The dye can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Expected Reaction Outcomes

The conditions and yields for the described protocols are based on analogous reactions reported in the literature. Actual results may vary based on experimental setup and purity of reagents.

Protocol	Starting Material	Product	Key Reagents	Typical Yield	Reference
1	3-Methoxy-4-nitrophenol	3-Amino-4-methoxyphenol	H ₂ , Pd/C	>90%	[8] (analogous)
2	3-Methoxy-4-nitrophenol, Aniline	Aniline-coupled azo dye	NaNO ₂ , HCl, NaOH	High	[9] (analogous)

Conclusion

3-Methoxy-4-nitrophenol serves as a strategic and versatile intermediate in organic synthesis. Its primary utility is unlocked through the efficient reduction of its nitro group, providing access to 3-amino-4-methoxyphenol, a precursor for more complex molecules. Furthermore, its activated phenolic ring makes it a suitable coupling partner in the synthesis of azo dyes. The protocols and workflows detailed in this guide provide a robust framework for researchers to harness the synthetic potential of this valuable building block in pharmaceutical and materials science applications. As with all nitrophenolic compounds, appropriate safety measures should be strictly observed due to potential toxicity.[1]

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